molecular formula C16H25NO B184405 N-(2,5-dimethylphenyl)-2-propylpentanamide CAS No. 4344-67-6

N-(2,5-dimethylphenyl)-2-propylpentanamide

Cat. No.: B184405
CAS No.: 4344-67-6
M. Wt: 247.38 g/mol
InChI Key: NZJOPKCWWACEGM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-propylpentanamide: is an organic compound characterized by its amide functional group and a phenyl ring substituted with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-propylpentanamide typically involves the reaction of 2,5-dimethylphenylamine with a suitable acylating agent such as pentanoyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-propylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-propylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-propylpentanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their function. The phenyl ring’s substituents can affect the compound’s lipophilicity and ability to cross cell membranes, impacting its bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2,5-dimethylphenyl)-: Similar structure but with an acetamide group instead of a pentanamide group.

    2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide Hydrochloride: Contains a diethylamino group and is used as a local anesthetic.

Uniqueness

N-(2,5-dimethylphenyl)-2-propylpentanamide is unique due to its specific substitution pattern on the phenyl ring and the length of its alkyl chain. These structural features can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

4344-67-6

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-propylpentanamide

InChI

InChI=1S/C16H25NO/c1-5-7-14(8-6-2)16(18)17-15-11-12(3)9-10-13(15)4/h9-11,14H,5-8H2,1-4H3,(H,17,18)

InChI Key

NZJOPKCWWACEGM-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C)C

Canonical SMILES

CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C)C

4344-67-6

Origin of Product

United States

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